6-Fluoro-1H-indole-7-carbaldehyde
Overview
Description
“6-Fluoro-1H-indole-7-carbaldehyde” is a chemical compound with the molecular formula C9H6FNO . It is a solid substance with a molecular weight of 163.15 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H6FNO/c10-7-2-1-6-3-8 (5-12)11-9 (6)4-7/h1-5,11H
. This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at a temperature of -20°C in a sealed storage, away from moisture .Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “6-Fluoro-1H-indole-7-carbaldehyde” are not mentioned in the available resources, the field of indole derivatives is open for further exploration. Their role in multicomponent reactions, their potential in the assembly of pharmaceutically interesting scaffolds, and their wide range of biological activities make them a promising area for future research .
Properties
IUPAC Name |
6-fluoro-1H-indole-7-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERBMIXWNNNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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